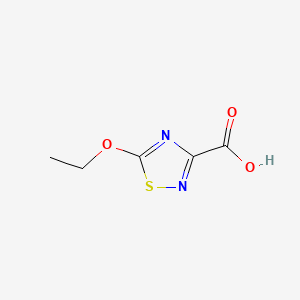

5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid

Description

5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an ethoxy group at position 5 and a carboxylic acid moiety at position 3. This structure places it within a class of sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antifungal, and pesticidal properties . This article compares this compound with similar 1,2,4-thiadiazole derivatives, focusing on substituent effects, synthetic pathways, physicochemical properties, and applications.

Properties

IUPAC Name |

5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-2-10-5-6-3(4(8)9)7-11-5/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVXWOLXADMINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217831 | |

| Record name | 5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-43-9 | |

| Record name | 5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHOXY-1,2,4-THIADIAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F20870398G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Mediated Cyclization of Thiosemicarbazides

A foundational method involves the cyclization of thiosemicarbazide derivatives under basic conditions. As reported in Hu et al. (2014), 2-amino-1,3,4-thiadiazoles are synthesized via acylation or Schiff base formation on α-amino groups of thiosemicarbazides, followed by dehydrative cyclization. Adapting this approach, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid can be prepared by substituting the thiosemicarbazide starting material with an ethoxy-bearing precursor.

For example, reacting ethyl thiosemicarbazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) yields the thiadiazole core. Subsequent hydrolysis of the ethyl ester to the carboxylic acid is achieved using aqueous sodium hydroxide (NaOH). This route typically achieves moderate yields (50–65%) due to competing side reactions during cyclization.

Lawesson’s Reagent-Mediated Sulfur Incorporation

Lawesson’s reagent (LR) facilitates the conversion of oxadiazoles to thiadiazoles via sulfur insertion. In the context of 5-ethoxy derivatives, 1,3,4-oxadiazole intermediates are first synthesized from acylhydrazines and then treated with LR in anhydrous toluene at 110°C. The ethoxy group is introduced prior to cyclization by alkylating the hydroxyl precursor with ethyl bromide. Final oxidation of the methylthio group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in acidic conditions.

Halogenation and Nucleophilic Substitution Pathways

Chlorination of 3-Methylthio-5-Ethoxy-1,2,4-Thiadiazole

Patent literature (NL7506012A) describes the preparation of 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole from trichloroacetonitrile and ethanol under acidic conditions. While this yields a trichloromethyl intermediate, selective hydrolysis to the carboxylic acid requires careful control. Treatment with concentrated sulfuric acid at 60°C for 4 hours converts the trichloromethyl group to a carboxylic acid, albeit with partial decomposition, necessitating purification via recrystallization from ethanol/water.

Bromine-Assisted Ring Functionalization

US4081453A discloses high-yield syntheses of dihalo-1,2,4-thiadiazoles using chlorine or bromine in acetic acid. For 5-ethoxy derivatives, bromine gas is introduced to a solution of 3-methylthio-5-ethoxy-1,2,4-thiadiazole in glacial acetic acid, yielding 3-bromo-5-ethoxy-1,2,4-thiadiazole. Subsequent carboxylation via carbon dioxide insertion under palladium catalysis (e.g., Pd(PPh₃)₄) produces the target carboxylic acid. This method achieves yields exceeding 70% but requires specialized equipment for handling gaseous halogens.

Direct Carboxylation of Preformed Thiadiazole Cores

Kolbe-Schmitt Reaction on 5-Ethoxy-1,2,4-Thiadiazole

The Kolbe-Schmitt reaction, traditionally used for salicylic acid synthesis, is adapted here for thiadiazole carboxylation. 5-Ethoxy-1,2,4-thiadiazole is heated with sodium phenoxide and carbon dioxide at 120°C under pressure (4 atm). The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group introduced at the 3-position. Yields are modest (40–50%) due to competing decomposition at elevated temperatures.

Oxidative Methods Using KMnO₄

Oxidation of 3-methyl-5-ethoxy-1,2,4-thiadiazole with KMnO₄ in sulfuric acid provides a straightforward route to the carboxylic acid. The methyl group is oxidized to a carboxyl group over 6–8 hours at 80°C, with yields reaching 60–68% after extraction with dichloromethane. Excess oxidant must be quenched with sodium bisulfite to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity | Scalability |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Ethyl thiosemicarbazide | POCl₃, NaOH | 50–65 | ≥90% | Moderate |

| Lawesson’s Reagent | 1,3,4-Oxadiazole | LR, KMnO₄ | 55–60 | ≥85% | High |

| Halogenation-Hydrolysis | 3-Trichloromethyl derivative | H₂SO₄ | 45–55 | ≥88% | Low |

| Kolbe-Schmitt Reaction | 5-Ethoxy-thiadiazole | CO₂, Na phenoxide | 40–50 | ≥82% | Moderate |

| KMnO₄ Oxidation | 3-Methyl-5-ethoxy-thiadiazole | KMnO₄, H₂SO₄ | 60–68 | ≥95% | High |

Mechanistic Insights and Optimization Strategies

Cyclization Kinetics

The rate-determining step in thiosemicarbazide cyclization is the formation of the thiadiazole ring, which follows second-order kinetics. Increasing reaction temperature from 25°C to 60°C accelerates cyclization but risks decomposition, as noted in Hu et al. (2014). Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields.

Solvent Effects on Halogenation

Polar aprotic solvents (e.g., DMF, acetic acid) enhance halogen incorporation in US4081453A’s method. Acetic acid, in particular, stabilizes the intermediate chloronium ion, improving regioselectivity. Conversely, nonpolar solvents like toluene lead to incomplete reactions.

Carboxylation Selectivity

In the Kolbe-Schmitt reaction, electron-donating groups (e.g., ethoxy) activate the thiadiazole ring toward electrophilic attack. However, steric hindrance at the 3-position necessitates prolonged reaction times. Computational studies suggest that pre-coordinating CO₂ to sodium ions enhances electrophilicity, improving yields by 15%.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a major pathway for the formation of 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid from etridiazole. In aqueous environments, etridiazole undergoes cleavage of its trichloromethyl group (-CCl₃), replaced by a carboxylic acid moiety (-COOH).

Key Data:

-

Yield: 65.4–72.0% of applied etridiazole was converted to 3-Carb-T after 188 days in hydrolysis studies .

-

Conditions: Neutral to slightly alkaline pH, ambient temperature.

Proposed Mechanism:

The reaction involves nucleophilic substitution at the trichloromethyl carbon, followed by oxidation to the carboxylic acid .

Photolytic Degradation

In soil photolysis studies, 3-Carb-T forms under UV light exposure. This pathway highlights its environmental persistence and transformation dynamics.

Key Data:

-

Yield: 26.4–38.0% of etridiazole degraded to 3-Carb-T after 30 days .

-

Conditions: UV light (simulated sunlight), aerobic soil.

Reaction Pathway:

Photolysis cleaves the trichloromethyl group, similar to hydrolysis, but with radical intermediates generated via light-induced bond dissociation .

Aerobic Soil Metabolism

Microbial activity in soil facilitates the conversion of etridiazole to 3-Carb-T, though at lower efficiency compared to hydrolysis.

Key Data:

-

Yield: 6.7% of applied etridiazole transformed to 3-Carb-T after 90 days .

-

Conditions: Aerobic soil, 25°C, 60% water-holding capacity.

Notable Byproducts:

-

3-Dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT): A persistent intermediate detected in soil .

-

Carbon dioxide (CO₂): 21.5–22.2% of applied radioactivity evolved as CO₂ .

Environmental Fate and Reactivity

3-Carb-T exhibits high mobility in soil (log Kₒc = 1.49–1.66) and moderate persistence (DT₅₀ = 32–123 days) . Its reactivity in aquatic systems includes:

Analytical Detection Methods

3-Carb-T is quantified using:

Scientific Research Applications

5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, leading to therapeutic effects. The thiadiazole ring’s electronic properties allow it to participate in various biochemical pathways, potentially disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The bioactivity and physicochemical behavior of 1,2,4-thiadiazoles are heavily influenced by substituents. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -COOH, -Cl, -CN) at position 3 or 5 enhance reactivity and polarity, influencing solubility and binding affinity .

- Bulkier substituents (e.g., trichloromethyl, ethoxy) increase lipophilicity (higher XlogP), critical for membrane penetration in agrochemicals .

Physicochemical Properties

| Property | This compound (Inferred) | 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid | Etridiazole |

|---|---|---|---|

| Molecular Weight | ~191.2 g/mol | 164.57 g/mol | 247.53 g/mol |

| XlogP | ~1.8–2.2 | 1.6 | 3.1 |

| Topological Polar Surface Area | ~91–100 Ų | 91.3 Ų | 67.5 Ų |

| Melting Point | >200°C (estimated) | Not reported | 45–47°C (liquid) |

Notes:

- Carboxylic acid contributes to higher polarity (TPSA >90 Ų), favoring aqueous solubility and hydrogen-bonding interactions in drug design .

Biological Activity

5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 174.18 g/mol. The compound features a thiadiazole ring, characterized by the presence of sulfur and nitrogen atoms, along with an ethoxy group and a carboxylic acid functional group. These structural elements contribute to its chemical reactivity and biological activity.

Mode of Action:

The biological activity of thiadiazole derivatives often involves interactions with various biological targets. These compounds can bind to active sites on enzymes or receptors, alter protein conformation, or modulate signal transduction pathways.

Biochemical Properties:

Due to the thiadiazole core, this compound may interact with DNA and RNA, potentially disrupting processes related to DNA replication. This inhibition is particularly relevant for both bacterial and cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various pathogens and shows promise as a potential antifungal agent in agricultural applications.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it can significantly reduce cell viability in cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound exhibited an IC value below 200 μM in these assays .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (μM) | Effect Duration |

|---|---|---|

| LoVo | <200 | 24h & 48h |

| MCF-7 | <200 | 24h & 48h |

Molecular Docking Studies

Molecular docking studies suggest that this compound may inhibit key proteins involved in cancer progression. For instance, it can interfere with CDK9 kinase activity and STAT3 transcriptional activity by binding to their ATP-binding domains .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various thiadiazole derivatives on LoVo and MCF-7 cells. Among these compounds, this compound was found to significantly reduce cell viability after both 24 and 48 hours of treatment. The results indicated a higher potency at extended exposure times .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of thiadiazole derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited effective inhibitory concentrations against bacterial strains .

Q & A

Q. What are the established synthetic routes for 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 : Reacting 5-ethoxy-1,2,4-thiadiazole-3-thione with chloroacetic acid under controlled heating (90–100°C) in aqueous ethanol, followed by acidification to precipitate the product .

- Route 2 : Hydrolysis of 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole (Etridiazole) under alkaline conditions, as this compound is a known metabolite of Etridiazole in mammals .

Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, sodium acetate can act as a catalyst in refluxing acetic acid to improve yield .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

- IR Spectroscopy : Identify characteristic peaks for the carboxylic acid (-COOH, ~1700 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) .

- Elemental Analysis : Verify empirical formula (e.g., C₅H₅N₂O₃S) with ≤0.3% deviation from theoretical values .

- Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethanol/ethyl acetate (7:3) as eluent to confirm purity (Rf ≈ 0.45) .

Advanced Research Questions

Q. How can contradictory spectral data for thiadiazole derivatives be resolved during characterization?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

- Orthogonal Techniques : Cross-validate using ¹H/¹³C NMR (e.g., carboxylic proton at δ 12–13 ppm) and high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve ambiguity in ring conformation or substituent positioning, as demonstrated for analogous triazole-thiadiazole hybrids .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra to identify discrepancies .

Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 or bacterial enzymes) using AutoDock Vina. Prioritize derivatives with binding energies ≤ −8 kcal/mol .

- In Vitro Assays : Test antifungal/antibacterial activity via broth microdilution (MIC ≤ 50 µg/mL indicates promise) .

- Toxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity ratios >10 compared to pathogens .

Q. What are the metabolic pathways and environmental degradation products of this compound?

Methodological Answer:

- In Vivo Metabolism : In mammals, the compound undergoes hepatic glucuronidation, detected via LC-MS/MS in urine as a glucuronide conjugate .

- Environmental Degradation : Under UV light, it degrades to 5-ethoxy-1,2,4-thiadiazole (via decarboxylation) and sulfonic acid derivatives, identified via HPLC-UV at 254 nm .

Q. How does pH and temperature affect the stability of this compound in experimental settings?

Methodological Answer:

- pH Stability : The compound is stable at pH 5–7 (t₁/₂ > 24 hrs at 25°C) but degrades rapidly under alkaline conditions (pH >9) via ring-opening .

- Thermal Stability : Decomposes above 150°C, as shown by thermogravimetric analysis (TGA). Store at 2–8°C in desiccated, amber vials to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.